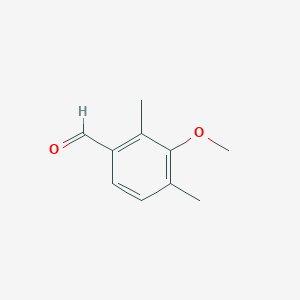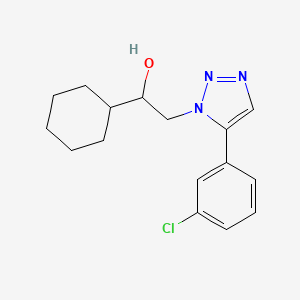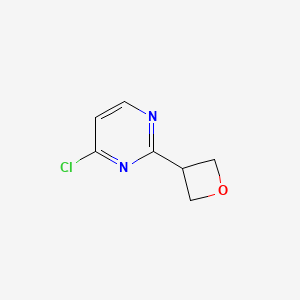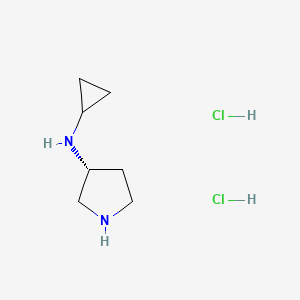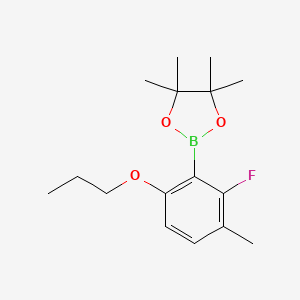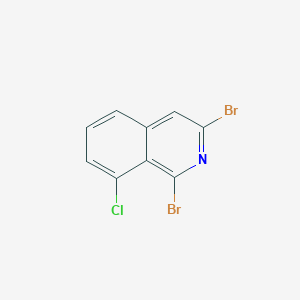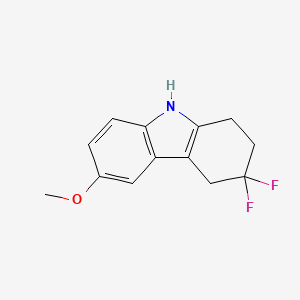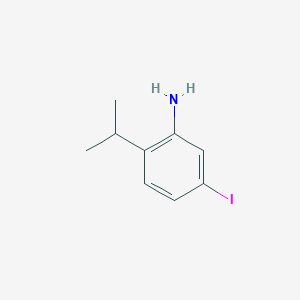
5-Iodo-2-isopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-isopropylaniline: is an organic compound with the molecular formula C9H12IN and a molecular weight of 261.11 g/mol It is characterized by the presence of an iodine atom at the 5th position and an isopropyl group at the 2nd position on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropylaniline typically involves the iodination of 2-isopropylaniline. One common method is the reaction of 2-isopropylaniline with iodine in the presence of an oxidizing agent such as sodium nitrite or hydrogen peroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvent, temperature, and reaction time would be carefully optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-2-isopropylaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organometallic reagents. Conditions typically involve the use of polar aprotic solvents and controlled temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hypervalent iodine reagents are commonly used. Reactions are often carried out in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed. Reactions are usually conducted under inert atmospheres to prevent oxidation.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products can include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products typically include amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-2-isopropylaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, halogenated anilines are often explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including polymers, resins, and coatings. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-isopropylaniline depends on its specific application. In general, the compound can interact with various molecular targets through its iodine and isopropyl groups. These interactions can lead to changes in the structure and function of target molecules, resulting in the desired chemical or biological effects. For example, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparación Con Compuestos Similares
- 2-Iodo-4-isopropylaniline
- 2-Isopropylaniline
- 4-Isopropylaniline
Comparison: 5-Iodo-2-isopropylaniline is unique due to the specific positioning of the iodine and isopropyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, such as reactivity and solubility, which can be advantageous in certain applications. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C9H12IN |
|---|---|
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
5-iodo-2-propan-2-ylaniline |
InChI |
InChI=1S/C9H12IN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3 |
Clave InChI |
RTRNKJKXFDTPKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide](/img/structure/B14026743.png)
